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Compound of Interest

Compound Name: 4-Bromo-2-phenylquinoline

Cat. No.: B1267373 Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-
Bromo-2-phenylquinoline, a significant heterocyclic compound with applications in medicinal

chemistry and materials science. This document is intended for researchers, scientists, and

drug development professionals, offering in-depth insights into the structural elucidation of this

molecule through nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS),

and infrared (IR) spectroscopy. The focus is on the causality behind experimental observations,

ensuring a thorough understanding of the molecule's spectroscopic signature.

Introduction to 4-Bromo-2-phenylquinoline
Quinoline and its derivatives are a cornerstone in heterocyclic chemistry, renowned for their

wide array of biological activities and applications as versatile scaffolds in drug discovery. The

introduction of a phenyl group at the 2-position and a bromine atom at the 4-position of the

quinoline core in 4-Bromo-2-phenylquinoline creates a molecule with unique electronic and

steric properties. These features make it a valuable intermediate in the synthesis of more

complex molecules, including potential therapeutic agents and functional materials. Accurate

and comprehensive spectroscopic characterization is paramount for confirming the identity,

purity, and structure of this compound in any research and development setting.

Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the molecular

structure of 4-Bromo-2-phenylquinoline is presented below with a standardized atom
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numbering system. This numbering will be used consistently throughout this guide for the

assignment of NMR signals.

Caption: Molecular structure of 4-Bromo-2-phenylquinoline with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen

framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the

chemical environment of each nucleus, allowing for the unambiguous assignment of the

molecular structure.

While a complete experimental dataset for 4-Bromo-2-phenylquinoline is not readily available

in the cited literature, extensive data exists for the closely related isomer, 2-(3-

bromophenyl)quinolin-4(1H)-one. This compound provides an excellent model for

understanding the spectroscopic characteristics of a bromo-phenyl-quinoline system. The

following data and interpretations are based on this related structure.[1]

¹H NMR Spectroscopy
Proton NMR spectroscopy provides information on the number of distinct protons, their

electronic environment, and their spatial relationship to neighboring protons through spin-spin

coupling.

Table 1: ¹H NMR Data for 2-(3-bromophenyl)quinolin-4(1H)-one in DMSO-d₆ (400 MHz)[1]
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Chemical Shift (δ,
ppm)

Multiplicity Integration
Assignment
(Proposed)

11.77 s 1H N-H

8.09 t, J = 8.6 Hz 1H H-Ar

8.05 t, J = 1.7 Hz 1H H-Ar

7.84 d, J = 7.8 Hz 1H H-Ar

7.80 – 7.73 m 2H H-Ar

7.71 – 7.65 m 1H H-Ar

7.54 t, J = 7.9 Hz 1H H-Ar

7.37 – 7.32 m 1H H-Ar

6.36 d, J = 1.8 Hz 1H H-3

Interpretation of the ¹H NMR Spectrum:

The downfield singlet at 11.77 ppm is characteristic of an N-H proton in a quinolinone system,

indicating that the compound exists in the keto-enol tautomeric form shown. The aromatic

region (7.32-8.09 ppm) displays a complex series of multiplets, consistent with the presence of

two substituted benzene rings. The doublet at 6.36 ppm is assigned to the proton at the 3-

position of the quinoline ring. The various coupling patterns (triplets and doublets) and their

integration values correspond to the protons on the quinoline and the 3-bromophenyl rings. A

detailed 2D NMR analysis (such as COSY and HSQC) would be required for the definitive

assignment of each aromatic proton.

¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information on the number of non-equivalent carbon

atoms in a molecule and their chemical environment.

Table 2: ¹³C NMR Data for 2-(3-bromophenyl)quinolin-4(1H)-one in DMSO-d₆ (100 MHz)[1]
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Chemical Shift (δ, ppm) Assignment (Proposed)

176.94 C=O (C-4)

148.35 C-Ar

140.46 C-Ar

136.43 C-Ar

133.15 C-Ar

131.95 C-Ar

131.13 C-Ar

129.91 C-Ar

126.70 C-Ar

124.90 C-Ar

124.72 C-Ar

123.40 C-Ar

122.18 C-Ar

118.76 C-Ar

107.74 C-3

Interpretation of the ¹³C NMR Spectrum:

The signal at 176.94 ppm is characteristic of a carbonyl carbon, confirming the quinolinone

structure. The signal at 107.74 ppm is assigned to the C-3 carbon. The remaining signals in the

downfield region (118.76-148.35 ppm) correspond to the aromatic carbons of the quinoline and

3-bromophenyl rings. The carbon directly attached to the bromine atom is expected to have a

chemical shift influenced by the "heavy atom effect," which can cause a slight upfield shift

compared to what would be expected based on electronegativity alone.

Experimental Protocol for NMR Spectroscopy
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Sample Preparation Data Acquisition Data Processing

Weigh 5-10 mg of sample Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) Transfer to NMR tube Place tube in NMR spectrometer Lock on solvent deuterium signal Shim the magnetic field Acquire ¹H and ¹³C spectra Fourier Transform Phase Correction Baseline Correction Reference to TMS (0 ppm)

Click to download full resolution via product page

Caption: General workflow for NMR spectroscopic analysis.

Sample Preparation: Accurately weigh 5-10 mg of 4-Bromo-2-phenylquinoline and dissolve

it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

containing a small amount of tetramethylsilane (TMS) as an internal standard. Transfer the

solution to a clean and dry 5 mm NMR tube.

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the

deuterium signal of the solvent. Optimize the magnetic field homogeneity by shimming.

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the

¹³C NMR spectrum, a proton-decoupled sequence is typically used to obtain singlets for all

carbon signals.

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a

Fourier transform. The resulting spectrum is then phased and baseline corrected. The

chemical shifts are referenced to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the

molecular weight and elemental composition of a compound. It also offers structural insights

through the analysis of fragmentation patterns.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for 2-(3-bromophenyl)quinolin-

4(1H)-one[1]
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Ion Calculated m/z Found m/z

[M+H]⁺ 300.0019 300.0020

Interpretation of the Mass Spectrum:

The high-resolution mass spectrometry data shows a protonated molecular ion at an m/z of

300.0020, which is in excellent agreement with the calculated mass for the formula

C₁₅H₁₁BrNO. A key feature in the mass spectrum of a compound containing a single bromine

atom is the presence of an isotopic peak at [M+2]+H with a relative intensity of approximately

98% of the [M]+H peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Expected Fragmentation Pattern:

In an electron ionization (EI) mass spectrum, 4-Bromo-2-phenylquinoline would be expected

to show a prominent molecular ion peak. Common fragmentation pathways would likely involve

the loss of the bromine atom (M-Br) and the loss of a hydrogen atom (M-H). Further

fragmentation of the quinoline ring system could also be observed.

Sample Introduction Ionization Mass Analysis Detection

Introduce sample (e.g., via direct infusion or GC/LC) Ionize molecules (e.g., ESI or EI) Separate ions by m/z ratio Detect ions and generate mass spectrum

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data of 4-Bromo-2-phenylquinoline: An
In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267373#spectroscopic-data-of-4-bromo-2-
phenylquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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